Triazoli

Triazoles are a class of heterocyclic compounds characterized by the presence of a three-membered ring containing one nitrogen atom and two carbon atoms, with at least one additional nitrogen atom. These versatile molecules exhibit a wide range of biological activities and have been widely studied for their potential applications in various fields.

In pharmaceuticals, triazoles are particularly noted for their antifungal properties due to the potent activity against Candida species. Drugs such as fluconazole and itraconazole belong to this class, making them essential treatments for fungal infections. Additionally, some triazoles show promising anti-cancer effects by interfering with DNA replication or inducing apoptosis in cancer cells.

Furthermore, triazoles are extensively utilized as intermediates in the synthesis of other pharmaceuticals and agrochemicals due to their synthetic versatility. Their unique chemical structure allows for diverse functional groups that can be introduced, enabling the development of novel compounds with specific biological properties.

The broad spectrum of applications, combined with their structural diversity, makes triazoles a critical component in modern medicinal chemistry and drug discovery efforts.

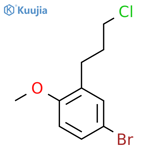

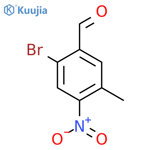

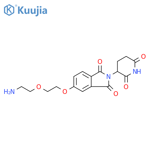

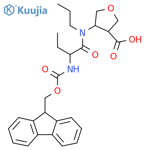

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

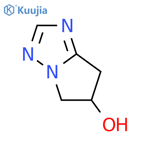

|

(1-propyl-1H-1,2,4-triazol-5-yl)methanol | 202931-85-9 | C6H11N3O |

|

(2-ethyl-1,2,4-triazol-3-yl)methanol | 215868-81-8 | C5H9N3O |

|

4-Methyl-3-(thien-3-yl)methyl-5-thio-4H-1,2,4-triazole | 262610-50-4 | C8H9N3S2 |

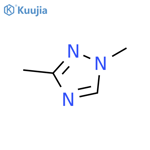

|

4-methyl-1,2,4-triazole | 10570-40-8 | C3H5N3 |

|

5-(Furan-3-yl)-4H-1,2,4-triazol-3-amine | 161793-04-0 | C6H6N4O |

|

5H,6H,7H-pyrrolo1,2-b1,2,4triazol-6-ol | 153851-41-3 | C5H7N3O |

|

1,3-dimethyl-1H-1,2,4-triazole | 16778-76-0 | C4H7N3 |

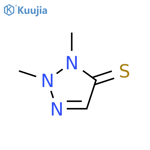

|

4H-1,2,3-Triazole-4-thione,2,3-dihydro-2,3-dimethyl- | 64808-28-2 | C4H7N3S |

|

1H-1,2,3-Triazole, 1-acetyl- | 7559-87-7 | C4H5N3O |

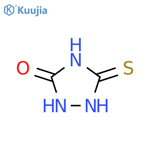

|

5-Mercapto-4H-1,2,4-triazol-3-ol | 503-89-9 | C2H3N3OS |

Letteratura correlata

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

4. Book reviews

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati